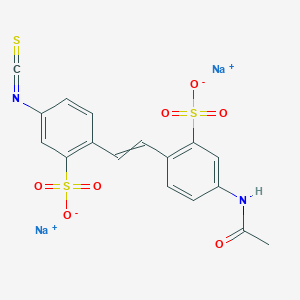

4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid, Sodium Salt

Description

Properties

CAS No. |

51023-76-8 |

|---|---|

Molecular Formula |

C17H12N2Na2O7S3 |

Molecular Weight |

498.5 g/mol |

IUPAC Name |

disodium;N-[4-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]-3-sulfophenyl]ethanimidate |

InChI |

InChI=1S/C17H14N2O7S3.2Na/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23;;/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b3-2+;; |

InChI Key |

NPAWAMRXPHRVQY-WTVBWJGASA-L |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

51023-76-8 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

27816-59-7 (Parent) |

Synonyms |

4 Acetamido 4' isothiocyanatostilbene 2,2' disulfonic Acid 4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid 4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid, Disodium Salt Disodium Salt, SITS SITS SITS Disodium Salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SITS as an Anion Transport Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Acetamido-4'-isothiocyanato-2,2'-stilbenedisulfonic acid (SITS) is a potent and widely utilized inhibitor of anion transport across biological membranes. Its primary mechanism of action involves the inhibition of anion exchanger (AE) proteins, particularly the Cl⁻/HCO₃⁻ exchangers belonging to the Solute Carrier 4 (SLC4) family. This guide provides a comprehensive overview of the molecular mechanisms underlying SITS-mediated inhibition, including its binding characteristics, effects on transporter kinetics, and the experimental methodologies used to elucidate these processes.

Introduction to SITS and Anion Transport

Anion transport across the plasma membrane is a fundamental physiological process that governs intracellular pH regulation, cell volume control, and transepithelial transport. The SLC4 family of bicarbonate transporters, including the anion exchangers AE1, AE2, and AE3, plays a pivotal role in these processes by mediating the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻). Dysregulation of these transporters is implicated in various pathological conditions, making them attractive targets for therapeutic intervention.

SITS is a stilbene disulfonate derivative that has been instrumental as a pharmacological tool to probe the function and structure of anion exchangers. Its inhibitory effects are attributed to its ability to interact with and block the anion translocation pathway of these transport proteins.

Molecular Mechanism of SITS Inhibition

The inhibitory action of SITS on anion exchangers is a multi-faceted process involving both reversible and irreversible interactions, leading to a conformational change in the transporter that occludes the anion pathway.

Binding to Anion Exchangers

SITS exhibits a high affinity for the outward-facing conformation of anion exchangers. The binding process is characterized by an initial reversible, non-covalent interaction, which is then followed by an irreversible, covalent modification under specific conditions. The isothiocyanate group (-N=C=S) of SITS is a reactive moiety that can form a covalent bond with specific amino acid residues on the transporter protein.

Studies on the related compound 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) have provided significant insights into the binding site. DIDS has been shown to covalently bind to Lysine 539 and Lysine 851 in human anion exchanger 1 (AE1), also known as Band 3 protein. Given the structural similarity and shared reactive isothiocyanate group, it is highly probable that SITS interacts with the same or nearby lysine residues. These residues are located within the transmembrane domains that form the anion translocation pathway.

Diagram of SITS Binding to Anion Exchanger 1

Caption: Figure 1. Proposed binding mechanism of SITS to AE1.

Covalent and Non-Covalent Interactions

The interaction of SITS with anion exchangers begins with a reversible, non-covalent binding step. This initial binding is driven by electrostatic and hydrophobic interactions between the SITS molecule and the protein. The negatively charged sulfonate groups of SITS likely interact with positively charged residues in the outer vestibule of the transporter, while the stilbene core may engage in hydrophobic interactions.

Following the initial binding, the isothiocyanate group of SITS can react with a nucleophilic group on the protein, typically the ε-amino group of a lysine residue, to form a stable thiourea linkage. This covalent modification leads to irreversible inhibition. However, the inhibition by SITS can also be reversible, particularly at lower concentrations and shorter exposure times, suggesting that the non-covalent binding alone is sufficient to impede anion transport.

Logical relationship of SITS interaction

Caption: Figure 2. Covalent vs. Non-covalent inhibition.

Conformational Changes and Inhibition of Transport

Binding of SITS to the outward-facing conformation of the anion exchanger stabilizes this state and prevents the conformational changes necessary for the transport cycle. This "locking" of the transporter in an outward-facing state effectively blocks the translocation of anions across the membrane. Inhibitors like SITS that recruit the external conformation of Band 3 have been observed to induce shape changes in erythrocytes, causing them to become echinocytogenic[1][2].

Quantitative Data on SITS Inhibition

The inhibitory potency of SITS varies depending on the specific anion transporter and the experimental conditions. The following table summarizes available quantitative data for SITS and related stilbene disulfonates.

| Inhibitor | Transporter/System | Cell Type/Preparation | Parameter | Value | Reference(s) |

| SITS | Anion transport system | Sarcoplasmic Reticulum Vesicles | Kd | 0.048 µM | [3] |

| DNDS | Sulfate transport | Human Red Blood Cells | Ki | 0.45 ± 0.10 µM | [1] |

| DNDS | Secretory Cl⁻ channel | Colonic enterocyte plasma membrane vesicles | Ki | 3.3 ± 1.4 µM | [4] |

| DNDS | Secretory Cl⁻ channel | Colonic enterocyte plasma membrane vesicles | KD | 2.1 ± 0.38 µM | [4] |

Experimental Protocols

The characterization of SITS's mechanism of action relies on a variety of experimental techniques. Detailed protocols for key experiments are outlined below.

Radiolabeled Anion Flux Assay (³⁶Cl⁻ Efflux)

This assay directly measures the movement of anions across the cell membrane and its inhibition by SITS.

Objective: To measure the rate of ³⁶Cl⁻ efflux from cells and determine the inhibitory effect of SITS.

Materials:

-

Cells expressing the anion transporter of interest (e.g., red blood cells, HEK293 cells transfected with AE1).

-

³⁶Cl⁻ radioisotope.

-

Efflux buffer (e.g., HEPES-buffered saline).

-

SITS solutions of varying concentrations.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Loading: Incubate the cells in a loading buffer containing ³⁶Cl⁻ for a sufficient time to allow for isotopic equilibration (e.g., 30-60 minutes at 37°C).

-

Washing: Pellet the cells by centrifugation and wash them multiple times with ice-cold, non-radioactive efflux buffer to remove extracellular ³⁶Cl⁻.

-

Initiation of Efflux: Resuspend the washed, ³⁶Cl⁻-loaded cells in the efflux buffer at the desired temperature.

-

Inhibition: For inhibitor studies, pre-incubate the cells with various concentrations of SITS for a specified time before initiating the efflux measurement.

-

Sampling: At designated time points, take aliquots of the cell suspension and immediately separate the cells from the supernatant by centrifugation through a layer of oil (e.g., dibutyl phthalate) to stop the efflux.

-

Measurement: Lyse the cell pellets and measure the intracellular ³⁶Cl⁻ concentration using a scintillation counter.

-

Data Analysis: Calculate the rate of ³⁶Cl⁻ efflux by plotting the natural logarithm of the intracellular ³⁶Cl⁻ concentration against time. The slope of this line represents the rate constant for efflux. Determine the IC₅₀ of SITS by plotting the percentage of inhibition against the SITS concentration.

Workflow for Radiolabeled Anion Flux Assay

Caption: Figure 3. Workflow for ³⁶Cl⁻ efflux assay.

Preparation of Red Blood Cell Ghosts

Erythrocyte ghosts are red blood cells that have been lysed to remove their cytoplasmic contents, leaving behind the plasma membrane. They are an excellent model system for studying anion transport.

Objective: To prepare resealed red blood cell ghosts for use in transport assays.

Materials:

-

Freshly drawn whole blood with anticoagulant (e.g., heparin).

-

Hypotonic lysis buffer (e.g., 5 mM sodium phosphate, pH 8.0).

-

Isotonic wash buffer (e.g., 150 mM NaCl, 5 mM sodium phosphate, pH 7.4).

-

Resealing buffer (containing desired intracellular components).

Protocol:

-

Wash Red Blood Cells: Centrifuge the whole blood to pellet the red blood cells. Remove the plasma and buffy coat. Wash the red blood cells three times with isotonic wash buffer.

-

Lysis: Resuspend the packed red blood cells in a large volume of ice-cold hypotonic lysis buffer. This will cause the cells to swell and lyse, releasing hemoglobin.

-

Washing Ghosts: Centrifuge the lysed cells at high speed to pellet the erythrocyte ghosts. The supernatant will be red due to the released hemoglobin. Carefully aspirate the supernatant.

-

Repeat Washing: Repeat the washing step with fresh hypotonic lysis buffer until the supernatant is clear and the ghost pellet is white or pale pink.

-

Resealing: Resuspend the ghosts in the desired resealing buffer (which can be formulated to mimic the intracellular environment) and incubate at 37°C for 30-60 minutes to allow the membranes to reseal.

-

Final Wash: Wash the resealed ghosts with isotonic wash buffer to remove any un-trapped components from the resealing buffer. The resealed ghosts are now ready for use in transport assays.

Site-Directed Mutagenesis

This technique is used to alter specific amino acids in the transporter protein to identify residues crucial for SITS binding and inhibition.

Objective: To mutate putative SITS-binding residues (e.g., lysine) to other amino acids (e.g., alanine) and assess the impact on SITS inhibition.

Materials:

-

Plasmid DNA containing the cDNA of the anion transporter.

-

Mutagenic primers containing the desired nucleotide change.

-

High-fidelity DNA polymerase.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

Protocol:

-

Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and flank the target site.

-

PCR Amplification: Perform a polymerase chain reaction (PCR) using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

-

Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (non-mutated) plasmid DNA, which was isolated from a dam⁺ E. coli strain.

-

Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Functional Analysis: Express the mutated transporter in a suitable cell system (e.g., Xenopus oocytes, HEK293 cells) and perform anion flux assays to determine the effect of the mutation on SITS inhibition.

Workflow for Site-Directed Mutagenesis

Caption: Figure 4. Site-directed mutagenesis workflow.

Conclusion

SITS remains an invaluable tool for the study of anion transport. Its mechanism of action, involving both non-covalent and covalent interactions with key lysine residues within the translocation pathway of anion exchangers, leads to the stabilization of an outward-facing conformation and subsequent inhibition of transport. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate details of SITS-transporter interactions and to aid in the development of novel and more specific anion transport inhibitors for therapeutic applications. Further research employing techniques such as site-directed mutagenesis specifically on SITS and high-resolution structural studies will continue to refine our understanding of this important class of inhibitors.

References

- 1. Do band 3 protein conformational changes mediate shape changes of human erythrocytes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Do band 3 protein conformational changes mediate shape changes of human erythrocytes? | Semantic Scholar [semanticscholar.org]

- 3. Mechanism of anion exchange across the red cell membrane by band 3: interactions between stilbenedisulfonate and NAP-taurine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stilbene disulfonate blockade of colonic secretory Cl- channels in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Fluorescent Properties and Spectrum of SITS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid (SITS) is a widely utilized fluorescent probe and a potent inhibitor of anion exchange, particularly through the Band 3 protein (also known as anion exchanger 1 or AE1) in erythrocytes. Its ability to covalently bind to and fluorescently label specific cellular components makes it an invaluable tool in studying anion transport mechanisms and related physiological and pathological processes. This technical guide provides an in-depth overview of the fluorescent properties of SITS, detailed experimental protocols for its use, and a visualization of the signaling pathway it modulates.

Fluorescent Properties of SITS

The fluorescence of SITS is central to its application as a molecular probe. While SITS itself exhibits fluorescence, its primary use in many studies involves its covalent interaction with proteins, leading to a significant enhancement of its fluorescent signal. The key fluorescent properties are summarized below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~340 nm | In aqueous solution. |

| Emission Maximum (λem) | ~440 nm | In aqueous solution. The emission spectrum can be influenced by the local environment. |

| Quantum Yield (Φ) | Low in aqueous solution, significantly increases upon binding to proteins. | The exact quantum yield of free SITS is low. Upon covalent binding to the Band 3 protein, a substantial increase in fluorescence intensity is observed.[1][2] |

| Fluorescence Lifetime (τ) | Varies depending on the environment. | The lifetime of the excited state is sensitive to factors such as solvent polarity and binding to macromolecules.[3][4][5] |

Experimental Protocols

Measurement of Anion Transport Inhibition in Erythrocytes using SITS Fluorescence

This protocol describes a common application of SITS to monitor and quantify the inhibition of anion exchange in red blood cells by measuring the change in SITS fluorescence upon binding to the Band 3 protein.

Materials:

-

Freshly drawn whole blood with anticoagulant (e.g., heparin or EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

SITS (4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid) stock solution (e.g., 10 mM in DMSO or aqueous buffer)

-

Fluorometer with excitation and emission wavelength capabilities for SITS

-

Centrifuge

-

Cuvettes for fluorescence measurements

Procedure:

-

Erythrocyte Preparation:

-

Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C to pellet the red blood cells (RBCs).

-

Aspirate the supernatant and the buffy coat (white blood cells and platelets).

-

Wash the RBC pellet three times with 10 volumes of ice-cold PBS, centrifuging at 1000 x g for 5 minutes after each wash.

-

After the final wash, resuspend the RBCs in PBS to the desired hematocrit (e.g., 0.5%).

-

-

Fluorescence Measurement:

-

Equilibrate the RBC suspension to the desired experimental temperature (e.g., 37°C) in the fluorometer cuvette with stirring.

-

Set the fluorometer to the excitation and emission wavelengths for SITS (e.g., λex = 340 nm, λem = 440 nm).

-

Record the baseline fluorescence of the RBC suspension.

-

Add a known concentration of SITS to the cuvette and immediately start recording the fluorescence intensity over time.

-

The fluorescence intensity will increase as SITS binds to the Band 3 protein on the erythrocyte membrane. The initial rate of fluorescence increase is proportional to the initial rate of SITS binding and can be used to quantify the number of available anion exchange sites.

-

-

Data Analysis:

-

The initial rate of fluorescence increase can be determined from the slope of the fluorescence curve immediately after the addition of SITS.

-

To determine the inhibitory constant (Ki) of SITS or other compounds, the experiment can be repeated with varying concentrations of the inhibitor, and the effect on the initial rate of SITS binding can be measured.

-

General Protocol for Fluorescent Labeling of Cells with SITS

SITS can be used as a general fluorescent stain for the cell surface, particularly for labeling proteins with accessible amino groups.

Materials:

-

Cells in suspension or adherent on a coverslip

-

PBS or other suitable buffer

-

SITS stock solution

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

For cells in suspension, wash them twice with PBS.

-

For adherent cells, wash the coverslip twice with PBS.

-

-

Labeling:

-

Incubate the cells with a working concentration of SITS (e.g., 10-100 µM) in PBS for a specific duration (e.g., 15-30 minutes) at room temperature or 37°C. The optimal concentration and incubation time should be determined empirically for the specific cell type and application.

-

Protect the sample from light during incubation.

-

-

Washing:

-

After incubation, wash the cells three times with PBS to remove unbound SITS.

-

-

Imaging:

-

Mount the coverslip with an appropriate mounting medium or directly image the cell suspension using a fluorescence microscope with filters suitable for SITS (e.g., DAPI or similar UV-excitation filter set).

-

Signaling Pathway and Mechanism of Action

SITS primarily exerts its inhibitory effect on anion exchange by covalently binding to a specific lysine residue within the extracellular domain of the Band 3 protein. This binding event blocks the channel through which anions like chloride (Cl⁻) and bicarbonate (HCO₃⁻) are transported across the cell membrane. The process can be visualized as a multi-step interaction.

Caption: SITS inhibits the Band 3 anion exchanger by binding to its extracellular domain.

Workflow for Fluorescence-Based Anion Transport Assay

The experimental workflow for assessing anion transport inhibition using SITS can be summarized in the following diagram.

Caption: Workflow for a fluorescence-based anion transport inhibition assay using SITS.

Conclusion

SITS remains a cornerstone fluorescent probe for investigating anion transport and for general cell surface labeling. Its utility stems from its specific interaction with the Band 3 protein and the significant enhancement of its fluorescence upon binding. This guide provides the fundamental fluorescent properties, detailed experimental protocols, and a clear visualization of its mechanism of action to aid researchers in effectively utilizing SITS in their studies. The provided protocols and diagrams offer a solid foundation for designing and interpreting experiments aimed at understanding the critical role of anion exchange in cellular physiology and disease.

References

- 1. Anion transport inhibitor binding to band 3 in red blood cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anion transport inhibitor binding to band 3 in red blood cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Fluorescence Lifetime? - Edinburgh Instruments [edinst.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The SITS Binding Site on Anion Exchanger Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anion exchanger (AE) proteins, particularly AE1 (also known as Band 3 or SLC4A1) in erythrocytes, are crucial for fundamental physiological processes such as gas exchange and pH regulation. The stilbene derivative 4-acetamido-4'-isothiocyanato-stilbene-2,2'-disulfonate (SITS) has been an invaluable tool in the study of these transporters. As a potent and specific inhibitor, SITS has been instrumental in elucidating the structure, function, and kinetics of anion exchange. This technical guide provides an in-depth exploration of the SITS binding site on anion exchanger proteins, consolidating key quantitative data, experimental methodologies, and structural insights for researchers in basic science and drug development.

Biochemical Properties of SITS Interaction

SITS interacts with anion exchanger proteins as a covalent and competitive inhibitor.[1] The interaction is characterized by a 1:1 stoichiometry, with one SITS molecule binding per monomer of the dimeric AE1 protein.[1] This binding occurs at a site accessible from the extracellular side of the membrane and effectively blocks the anion transport pathway.[1]

Quantitative Inhibition Data

The inhibitory potency of SITS on anion exchange has been quantified in various systems. While extensive data for a range of stilbene derivatives exist, specific values for SITS are summarized below. It is important to note that inhibitory constants can vary depending on the experimental conditions, such as pH, temperature, and the specific anion being transported.

| Parameter | Value | Species/System | Reference |

| Ki | 2.3 x 10-4 M | Rabbit Kidney Cortical Slices (inhibition of p-aminohippurate uptake) | [2] |

Note: While this Ki value is for a non-erythrocyte system, it provides a quantitative measure of SITS' inhibitory potential. Further studies are needed to establish a definitive Ki or IC50 for SITS in human erythrocytes under physiological conditions.

Structural Basis of the SITS Binding Site

The SITS binding site is located within the membrane-spanning domain of the anion exchanger protein.[3] Through a combination of affinity labeling, site-directed mutagenesis, and recent advancements in cryo-electron microscopy (cryo-EM) of AE1 with the related stilbene derivative 4,4'-diisothiocyanatostilbene-2,2'-disulfonate (DIDS), a detailed picture of the binding pocket is emerging.

The binding site is a positively charged cavity that also serves as the recognition and translocation pathway for anions.[4][5] Key amino acid residues, particularly lysine, play a critical role in the covalent interaction with the isothiocyanate group of SITS.

Key Amino Acid Residues

| Residue | Location | Role in SITS/DIDS Binding | Reference |

| Lysine 539 (Human AE1) | Transmembrane Domain | Primary site of covalent attachment for the isothiocyanate group. | [4] |

| Lysine 851 (Human AE1) | Transmembrane Domain | Forms ionic interactions with the sulfonic acid groups of stilbenes and can be crosslinked with Lys539 by DIDS under certain conditions. | [4][6] |

| Arginine 730 (Human AE1) | Transmembrane Domain | Central to the anion binding site, holding the anion in place. SITS binding likely interferes with this interaction. | [7] |

Signaling and Inhibition Pathway

The binding of SITS to the anion exchanger protein directly inhibits its function, leading to a cascade of physiological consequences, particularly in erythrocytes where it disrupts the chloride-bicarbonate exchange (the "chloride shift"). This process is essential for efficient carbon dioxide transport in the blood.

SITS binds to the extracellular domain of AE1, blocking anion transport.

Experimental Protocols

Affinity Labeling of the SITS Binding Site

Affinity labeling is a powerful technique to identify and characterize binding sites. For SITS, this typically involves using a radiolabeled version (e.g., [3H]SITS) to covalently modify the anion exchanger protein.

Objective: To covalently label the SITS binding site on AE1 in erythrocyte membranes.

Materials:

-

Freshly drawn human blood in an anticoagulant (e.g., heparin or ACD).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

[3H]SITS (tritiated SITS).

-

Lysis buffer (e.g., 5 mM sodium phosphate, pH 8.0).

-

Wash buffer (e.g., 0.5 mM sodium phosphate, pH 8.0).

-

Scintillation cocktail.

-

SDS-PAGE reagents.

-

Autoradiography film or phosphorimager.

Procedure:

-

Erythrocyte Preparation:

-

Centrifuge whole blood to pellet the erythrocytes.

-

Wash the cells three times with cold PBS, removing the buffy coat each time.

-

Resuspend the packed erythrocytes to a 50% hematocrit in PBS.

-

-

Labeling Reaction:

-

Incubate the erythrocyte suspension with a known concentration of [3H]SITS (typically in the micromolar range) at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The optimal concentration and time should be determined empirically.

-

To determine non-specific binding, a parallel incubation should be performed in the presence of a large excess of unlabeled SITS or another competitive inhibitor like DIDS.

-

-

Termination of Reaction and Membrane Preparation:

-

Stop the reaction by adding a large volume of ice-cold PBS containing a quenching agent if necessary (e.g., a compound with a primary amine).

-

Centrifuge to pellet the cells and wash several times to remove unbound [3H]SITS.

-

Lyse the erythrocytes in hypotonic lysis buffer and centrifuge at high speed to pellet the erythrocyte ghosts (membranes).

-

Wash the ghosts repeatedly with wash buffer until the supernatant is free of hemoglobin.

-

-

Analysis:

-

Determine the amount of incorporated radioactivity by liquid scintillation counting of an aliquot of the ghost suspension.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the radiolabeled proteins by autoradiography or phosphorimaging to confirm the specific labeling of Band 3 (AE1).

-

Workflow for affinity labeling of AE1 with [3H]SITS.

Anion Transport Inhibition Assay

Measuring the inhibition of anion transport is a functional assay to determine the potency of compounds like SITS. A common method involves monitoring the flux of a specific anion, such as chloride or sulfate, across the erythrocyte membrane.

Objective: To measure the inhibition of chloride-bicarbonate exchange in human erythrocytes by SITS.

Materials:

-

Washed human erythrocytes.

-

Bicarbonate-free buffer (e.g., HEPES-buffered saline).

-

Bicarbonate-containing buffer.

-

SITS solutions at various concentrations.

-

A method to measure intracellular pH or extracellular pH changes rapidly (e.g., a stopped-flow spectrofluorometer with a pH-sensitive dye like BCECF, or a pH electrode).

Procedure:

-

Cell Preparation:

-

Prepare a suspension of washed erythrocytes in a bicarbonate-free buffer.

-

Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) if using a fluorescence-based method, and allow for de-esterification.

-

-

Inhibition:

-

Pre-incubate aliquots of the erythrocyte suspension with varying concentrations of SITS for a defined period to allow for binding. Include a control with no inhibitor.

-

-

Transport Measurement:

-

Initiate anion exchange by rapidly mixing the erythrocyte suspension with a bicarbonate-containing buffer. This creates a bicarbonate gradient, driving bicarbonate influx and chloride efflux (or vice versa depending on the experimental setup).

-

Monitor the change in intracellular or extracellular pH over time. The initial rate of pH change is proportional to the rate of anion exchange.

-

-

Data Analysis:

-

Calculate the initial rate of transport for each SITS concentration.

-

Plot the transport rate as a function of SITS concentration and fit the data to an appropriate inhibition model (e.g., the Hill equation) to determine the IC50 value.

-

Workflow for measuring SITS inhibition of anion transport.

Conclusion

The SITS binding site on anion exchanger proteins remains a critical target for understanding the fundamental mechanisms of anion transport. This guide has synthesized the current knowledge on its biochemical and structural characteristics, providing quantitative data and detailed experimental frameworks. The elucidation of the binding site at near-atomic resolution has paved the way for more rational drug design targeting these essential transporters. Future research, including more extensive site-directed mutagenesis studies and molecular dynamics simulations, will undoubtedly provide an even more refined understanding of the dynamic interactions between stilbene inhibitors and the anion exchanger, offering new avenues for therapeutic intervention in diseases associated with anion transport dysfunction.

References

- 1. Cell physiology and molecular mechanism of anion transport by erythrocyte band 3/AE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. Inhibition of anion transport in the red blood cell by anionic amphiphilic compounds. II. Chemical properties of the flufenamate-binding site on the band 3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substrate binding and inhibition of the anion exchanger 1 transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. communities.springernature.com [communities.springernature.com]

- 6. Structural Model of the Anion Exchanger 1 (SLC4A1) and Identification of Transmembrane Segments Forming the Transport Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of SITS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of 4-acetamido-4'-isothiocyanato-2,2'-stilbenedisulfonic acid (SITS). SITS is a valuable molecular probe used extensively in physiological and biochemical research as a potent and specific inhibitor of anion exchange across cell membranes. This document details its physicochemical properties, provides a step-by-step synthesis protocol, and elucidates its mechanism of action on the anion exchanger 1 (AE1 or band 3) protein.

Chemical Structure and Properties

SITS is a stilbene derivative characterized by the presence of acetamido, isothiocyanato, and sulfonic acid functional groups attached to the stilbene backbone. The chemical structure of SITS is presented below.

Chemical Structure of SITS

A summary of the key physicochemical properties of SITS is provided in Table 1. This data is essential for its application in experimental settings, including solubility and storage considerations.

Table 1: Physicochemical Properties of SITS

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄N₂O₇S₃ | --INVALID-LINK-- |

| Molecular Weight | 454.5 g/mol | --INVALID-LINK-- |

| Appearance | Yellowish powder | - |

| Solubility | Soluble in water | - |

| Storage Temperature | -20°C | --INVALID-LINK-- |

Synthesis of SITS

The synthesis of SITS is a multi-step process that begins with the sulfonation of 4-nitrotoluene and proceeds through several key intermediates. The overall synthetic pathway is illustrated in the diagram below. Detailed experimental protocols for each step are provided in the subsequent sections.

Figure 1: Overall synthetic workflow for SITS.

Experimental Protocols

Step 1: Synthesis of 4,4'-Dinitrostilbene-2,2'-disulfonic acid

The synthesis commences with the sulfonation of 4-nitrotoluene to yield 4-nitrotoluene-2-sulfonic acid. This intermediate then undergoes an oxidative coupling reaction using sodium hypochlorite to form the disodium salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid.

Step 2: Synthesis of 4,4'-Diaminostilbene-2,2'-disulfonic acid

The dinitro compound is subsequently reduced to the corresponding diamino derivative. This reduction can be achieved using various methods, including iron in an acidic medium or catalytic hydrogenation. A common laboratory-scale procedure involves the use of iron filings in an acidic solution.

Step 3: Synthesis of 4-Amino-4'-acetamidostilbene-2,2'-disulfonic acid

Selective acetylation of one of the amino groups of 4,4'-diaminostilbene-2,2'-disulfonic acid is a critical step. This is typically achieved by reacting the diamino compound with a controlled amount of acetic anhydride. The reaction conditions are managed to favor mono-acetylation.

Step 4: Synthesis of 4-Acetamido-4'-isothiocyanato-2,2'-stilbenedisulfonic acid (SITS)

The final step involves the conversion of the remaining free amino group to an isothiocyanate group. This is accomplished by reacting 4-amino-4'-acetamidostilbene-2,2'-disulfonic acid with thiophosgene (CSCl₂). The reaction is typically carried out in a two-phase system (e.g., water and an organic solvent) under controlled pH conditions. The resulting SITS is then purified. It is important to note that SITS is unstable in aqueous solutions and can hydrolyze, which necessitates careful handling and storage.[1]

Spectroscopic Data

The characterization of SITS and its intermediates is crucial for confirming their identity and purity. While the full spectra are not provided here, Table 2 summarizes the expected spectroscopic data based on the literature.[1]

Table 2: Spectroscopic Data for SITS

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons, vinyl protons of the stilbene backbone, methyl protons of the acetamido group. |

| ¹³C NMR | Carbon signals for the aromatic rings, vinyl carbons, carbonyl carbon of the acetamido group, and the isothiocyanate carbon. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), N=C=S stretching (isothiocyanate), and S=O stretching (sulfonic acid). |

Mechanism of Action: Inhibition of Anion Exchanger 1 (AE1)

SITS is a well-established, non-competitive inhibitor of the anion exchanger 1 (AE1), also known as band 3 protein, which is predominantly found in the erythrocyte membrane. AE1 facilitates the rapid, electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across the cell membrane, a process vital for carbon dioxide transport in the blood.

SITS exerts its inhibitory effect by covalently binding to a lysine residue within the outward-facing conformational state of the AE1 protein. This binding sterically hinders the conformational changes necessary for the transport of anions across the membrane. The isothiocyanate group of SITS is highly reactive towards primary amino groups, such as the ε-amino group of lysine.

Figure 2: Mechanism of SITS inhibition of the AE1 protein.

The covalent modification by SITS effectively traps the transporter in a non-functional state, thereby inhibiting the anion exchange process. This specific and potent inhibition has made SITS an indispensable tool for studying the kinetics and physiology of anion transport in various cell types.

Disclaimer: The experimental protocols provided are based on established literature. Researchers should consult the original publications and adhere to all laboratory safety guidelines when performing these syntheses. The purity and stability of SITS and its intermediates should be verified using appropriate analytical techniques.

References

An In-depth Technical Guide to SITS Sodium Salt: Molecular Properties and Applications in Anion Exchange Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological applications of 4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid sodium salt (SITS). It is intended to serve as a valuable resource for professionals in research and drug development who are investigating anion transport mechanisms and developing novel therapeutic agents. This document details the molecular characteristics of SITS, provides a methodological framework for its use in experimental settings, and illustrates its mechanism of action.

Core Quantitative Data

A summary of the key quantitative data for SITS sodium salt is presented below for quick reference.

| Property | Value |

| Full Chemical Name | 4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid, Disodium Salt |

| Molecular Formula | C₁₇H₁₂N₂Na₂O₇S₃ |

| Molecular Weight | 498.45 g/mol |

| Appearance | Yellow to brownish powder or crystals |

| Solubility | Soluble in water |

Mechanism of Action: Inhibition of Anion Exchange

SITS is a potent, non-penetrating inhibitor of anion exchange, primarily targeting the Band 3 protein (also known as Anion Exchanger 1 or AE1), which is highly expressed in the erythrocyte membrane. The inhibitory action of SITS is crucial for studying the physiological roles of anion transporters and for investigating pathologies associated with their dysfunction.

The stilbene disulfonate structure of SITS allows it to bind to the extracellular domain of the anion exchanger. This binding occurs at a site that is critical for the conformational changes required for the transport of anions, such as chloride (Cl⁻) and bicarbonate (HCO₃⁻), across the cell membrane. By binding to the transporter, SITS effectively locks it in an outward-facing conformation, thereby preventing the exchange of anions and inhibiting the transporter's function.

Experimental Protocols: Measurement of Anion Exchange Inhibition in Erythrocytes

The following is a detailed methodology for a representative experiment to quantify the inhibition of anion exchange in human erythrocytes using SITS. This protocol is a composite of established methods and should be adapted based on specific experimental goals and laboratory conditions.

Objective: To determine the inhibitory effect of SITS on chloride-bicarbonate exchange in human erythrocytes.

Materials:

-

Freshly collected human blood in an anticoagulant (e.g., heparin or EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

SITS sodium salt stock solution (e.g., 10 mM in water)

-

Radiolabeled bicarbonate (H¹⁴CO₃⁻) or a fluorescent pH-sensitive dye (e.g., BCECF-AM)

-

Chloride-free buffer (e.g., substituting chloride salts with gluconate or sulfate salts)

-

Scintillation fluid and vials (for radiolabel method) or a fluorescence plate reader (for dye method)

-

Centrifuge

-

Incubator or water bath at 37°C

Procedure:

-

Erythrocyte Preparation:

-

Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the erythrocytes three times with 10 volumes of ice-cold PBS, centrifuging at 1,000 x g for 5 minutes after each wash.

-

After the final wash, resuspend the erythrocyte pellet to a 50% hematocrit in PBS.

-

-

SITS Incubation:

-

Prepare serial dilutions of SITS in PBS to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100, 200 µM).

-

In separate microcentrifuge tubes, add a fixed volume of the 50% erythrocyte suspension to the SITS solutions.

-

Incubate the samples for 30 minutes at 37°C to allow for SITS binding.

-

-

Anion Exchange Assay (using a pH-sensitive dye):

-

Following SITS incubation, wash the erythrocytes twice with the chloride-free buffer to remove extracellular SITS and chloride.

-

Load the erythrocytes with a pH-sensitive fluorescent dye (e.g., BCECF-AM) according to the manufacturer's instructions. This typically involves incubation with the dye followed by washing to remove extracellular dye.

-

Resuspend the dye-loaded erythrocytes in the chloride-free buffer.

-

To initiate the anion exchange, rapidly mix the erythrocyte suspension with a buffer containing a high concentration of bicarbonate and monitor the change in intracellular pH over time using a fluorescence plate reader or spectrophotometer. The influx of bicarbonate will cause a change in intracellular pH, which is reflected by a change in the dye's fluorescence.

-

The rate of change in fluorescence is proportional to the rate of bicarbonate influx via the anion exchanger.

-

-

Data Analysis:

-

Calculate the initial rate of anion exchange for each SITS concentration.

-

Plot the rate of anion exchange as a function of the SITS concentration.

-

Determine the IC₅₀ value (the concentration of SITS that inhibits 50% of the anion exchange activity) from the dose-response curve.

-

Visualizing the Mechanism of Inhibition

The following diagram, generated using the DOT language, illustrates the conceptual workflow of SITS inhibiting the anion exchanger protein in the cell membrane.

This guide provides foundational knowledge for the effective use of SITS sodium salt in research and development. For specific applications, further optimization of the provided protocols may be necessary.

The Stilbene Derivative SITS: A Technical Guide to its Application as a Chloride-Bicarbonate Exchange Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-4'-isothiocyanato-2,2'-stilbenedisulfonic acid (SITS) is a powerful pharmacological tool used extensively in cellular and physiological research to investigate the roles of anion transport. As a potent and specific inhibitor of chloride-bicarbonate (Cl⁻/HCO₃⁻) exchangers, SITS provides a means to dissect the intricate mechanisms governing intracellular pH (pHi) regulation, cell volume control, and transepithelial transport. This technical guide offers an in-depth exploration of the SITS mechanism, providing quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and broader signaling implications.

Core Mechanism of Action

SITS and its close analog, 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS), are stilbene disulfonate compounds that function as covalent inhibitors of anion exchange proteins. Their primary targets are members of the Solute Carrier 4 (SLC4) family of bicarbonate transporters, with the most well-characterized interaction being with Anion Exchanger 1 (AE1), also known as Band 3, in erythrocytes.

The inhibitory action of SITS is a two-stage process:

-

Reversible Binding: Initially, the negatively charged sulfonate groups of the SITS molecule electrostatically and reversibly bind to a positively charged region on the extracellular face of the anion exchanger.

-

Irreversible Covalent Modification: Subsequently, the isothiocyanate group (-N=C=S) forms a covalent thiourea bond with an exofacial lysine residue within the transporter protein. This irreversible modification locks the transporter in an outward-facing conformation, thereby blocking the anion exchange process.

Quantitative Data: Inhibitory Potency of Stilbene Disulfonates

The efficacy of SITS and related compounds as anion exchange inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). These values can vary depending on the specific transporter isoform, cell type, and experimental conditions.

| Compound | Transporter/System | Cell Type/Tissue | Inhibitory Concentration | Citation |

| SITS | Cl⁻/HCO₃⁻ Exchanger | Rabbit Renal Proximal Tubule (S3 segments) | Millimolar (mM) range for reversible inhibition | [1] |

| H₂DIDS | Cl⁻ Efflux | Rat Aortic Smooth Muscle Cells | 130 µM reduces efflux | [2] |

Note: H₂DIDS is the dihydro derivative of DIDS.

Experimental Protocols

The investigation of chloride-bicarbonate exchange and its inhibition by SITS typically involves the measurement of dynamic changes in intracellular pH (pHi) and/or intracellular chloride concentration ([Cl⁻]i). Below are detailed protocols for the use of common fluorescent indicators for these measurements.

Protocol 1: Measurement of Intracellular pH (pHi) using BCECF-AM

The fluorescent dye 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a widely used ratiometric indicator for pHi.

Materials:

-

BCECF-AM (acetoxymethyl ester form)

-

Dimethyl sulfoxide (DMSO)

-

HEPES-buffered saline (HBS) or other appropriate physiological buffer

-

SITS

-

Nigericin (for calibration)

-

High potassium buffer (for calibration)

-

Fluorescence microscope or plate reader with excitation wavelength switching capabilities (e.g., 490 nm and 440 nm) and emission detection at ~535 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of BCECF-AM in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

Prepare a stock solution of SITS in your experimental buffer. The final concentration will need to be optimized for your specific cell type and transporter but can range from micromolar to millimolar.

-

Prepare a high potassium calibration buffer (e.g., 130-150 mM KCl) and a stock solution of nigericin (e.g., 10 mM in ethanol).

-

-

Cell Loading:

-

Culture cells to the desired confluency on coverslips or in microplates.

-

Wash the cells once with the experimental buffer.

-

Incubate the cells with 2-5 µM BCECF-AM in the experimental buffer for 20-60 minutes at 37°C. The optimal concentration and loading time should be determined empirically.

-

Wash the cells twice with the experimental buffer to remove extracellular dye.

-

-

Measurement of pHi Changes:

-

Mount the coverslip on the microscope stage or place the microplate in the reader.

-

Perfuse the cells with the experimental buffer and establish a stable baseline pHi reading by acquiring fluorescence intensity ratios (e.g., F490/F440).[3]

-

Induce a change in pHi by, for example, removing extracellular chloride or adding an acid load.

-

Observe the recovery of pHi, which is indicative of chloride-bicarbonate exchange activity.

-

To test the effect of SITS, pre-incubate the cells with the desired concentration of SITS before inducing the pHi change, or apply SITS during the pHi recovery phase.

-

-

Calibration:

-

At the end of each experiment, perfuse the cells with the high potassium buffer containing 10 µM nigericin at a series of known external pH values (e.g., 6.5, 7.0, 7.5, 8.0). This will equilibrate the intracellular and extracellular pH.

-

Record the fluorescence ratio at each pH value to generate a calibration curve.

-

Convert the experimental fluorescence ratios to pHi values using the calibration curve.[3]

-

Protocol 2: Measurement of Intracellular Chloride ([Cl⁻]i) using MQAE

N-(6-Methoxyquinolyl)acetoethyl ester (MQAE) is a fluorescent indicator whose fluorescence is quenched by chloride ions.

Materials:

-

MQAE

-

Krebs-HEPES buffer or other appropriate physiological buffer

-

SITS

-

Tributyltin and Nigericin (for calibration)

-

Fluorescence microscope or plate reader with excitation at ~355 nm and emission detection at ~460 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of MQAE in the experimental buffer (e.g., 5 mM).[4]

-

Prepare a stock solution of SITS in the experimental buffer.

-

-

Cell Loading:

-

Measurement of [Cl⁻]i Changes:

-

Establish a stable baseline fluorescence reading.

-

Induce a change in [Cl⁻]i, for example, by perfusing with a low-chloride buffer followed by a return to a high-chloride buffer.

-

Monitor the change in MQAE fluorescence. An increase in fluorescence corresponds to a decrease in [Cl⁻]i, and vice versa.

-

Apply SITS to observe its effect on chloride influx or efflux.

-

-

Calibration:

-

At the end of the experiment, calibrate the fluorescence signal by perfusing the cells with solutions containing known concentrations of chloride and ionophores (e.g., tributyltin and nigericin) to equilibrate intracellular and extracellular [Cl⁻].[6]

-

Generate a calibration curve by plotting fluorescence intensity against the known chloride concentrations.

-

Use the Stern-Volmer equation to relate fluorescence to [Cl⁻]i.

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of SITS Inhibition

References

- 1. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of MQAE for measurement of intracellular [Cl-] in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Reagent for Monitoring Chloride Ions MQAE | CAS 124505-60-8 Dojindo [dojindo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Isothiocyanate Group in SITS: A Technical Guide to its Reactivity and Application

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the chemical reactivity of the isothiocyanate functional group within 4-acetamido-4'-isothiocyanato-2,2'-stilbenedisulfonic acid (SITS), a widely used inhibitor of anion transport. It details the underlying mechanisms of its interaction with biological macromolecules, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and provides visual representations of its reactivity and experimental workflows.

The Chemistry of the Isothiocyanate Group

The isothiocyanate moiety (–N=C=S) is a highly reactive electrophilic group. The central carbon atom is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack. This inherent reactivity is the basis for the utility of SITS as a covalent, and largely irreversible, inhibitor of specific proteins.

The primary reactions of the isothiocyanate group in a biological context involve nucleophilic side chains of amino acid residues within proteins, predominantly amines and thiols.

-

Reaction with Amines: The ε-amino group of lysine residues and the α-amino group at a protein's N-terminus can attack the isothiocyanate carbon, forming a stable thiourea linkage. This reaction is highly dependent on pH, being favored in alkaline conditions (pH 9-11) where the amine group is deprotonated and thus more nucleophilic.[1][2]

-

Reaction with Thiols: The sulfhydryl group of cysteine residues, a potent nucleophile in its thiolate form (S⁻), readily reacts with the isothiocyanate group to form a dithiocarbamate adduct. This reaction is favored at a slightly acidic to neutral pH (pH 6-8).[1][2]

These covalent modification reactions are typically irreversible under physiological conditions, leading to a permanent alteration of the target protein's structure and function.

SITS as an Inhibitor of Anion Exchange Protein 1 (AE1)

The principal application of SITS in cell biology is as an inhibitor of anion transport, most notably targeting the Anion Exchanger 1 (AE1), also known as Band 3, in the erythrocyte membrane.[2][3] AE1 facilitates the electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the cell membrane, a critical process for carbon dioxide transport in the blood and maintaining cellular pH.

SITS exerts its inhibitory effect by covalently binding to lysine residues within the AE1 protein.[2] The bulky, charged stilbene backbone of SITS directs the molecule to the extracellular opening of the anion transport channel, where the isothiocyanate group can then react with accessible nucleophilic residues, sterically and covalently blocking the channel.

Quantitative Analysis of SITS Reactivity and Inhibition

The inhibitory potency of SITS has been quantified in various systems. The data highlights its high affinity for anion transport systems.

| Target System | Parameter | Value | Notes |

| Anion Transport System (Sarcoplasmic Reticulum) | Dissociation Constant (Kd) | 0.048 µM | SITS competes with Cl⁻ for a common site. The Kd for Cl⁻ was 70 mM in the same system.[4] |

| p-Aminohippurate (PAH) Uptake (Rabbit Kidney) | Inhibition Constant (Ki) | 2.3 x 10⁻⁴ M (230 µM) | SITS acts as a competitive inhibitor of PAH uptake.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the reactivity and inhibitory function of SITS.

Protocol for Measuring Anion Transport Inhibition

This protocol describes a method to measure the inhibition of anion efflux from vesicles using a potential-sensitive fluorescent dye. The principle is that as anions efflux down their concentration gradient, a membrane potential is created, which can be measured by the change in fluorescence of the dye.

Materials:

-

Sarcoplasmic reticulum (SR) vesicles or other prepared vesicles/cells.

-

SITS (4-acetamido-4'-isothiocyanato-2,2'-stilbenedisulfonic acid).

-

Potential-sensitive fluorescent dye (e.g., 3,3'-dipropylthiadicarbocyanine iodide, diS-C₃-(5)).

-

Buffers containing the anions of interest (e.g., gluconate, chloride).

-

Fluorometer.

Procedure:

-

Vesicle Loading: Prepare SR vesicles loaded with a high concentration of the anion to be studied (e.g., 100 mM potassium gluconate).

-

Reaction Setup: In a fluorometer cuvette, suspend the loaded vesicles in a buffer containing a different, more permeable anion (e.g., potassium chloride). Add the potential-sensitive dye and allow it to equilibrate with the vesicle membranes.

-

Initiate Efflux: The efflux of the internal anion (gluconate) and influx of the external anion (chloride) will generate a diffusion potential across the vesicle membrane.

-

Fluorescence Measurement: Monitor the change in fluorescence of the dye over time. The rate of fluorescence change is proportional to the net anion flux.

-

Inhibition Assay: Repeat the measurement in the presence of varying concentrations of SITS added to the external buffer.

-

Data Analysis: Calculate the initial rates of fluorescence change for each SITS concentration. Plot the rate of transport as a function of SITS concentration to determine the IC₅₀ or perform a kinetic analysis (e.g., Dixon plot) to determine the inhibition constant (Kᵢ).[4]

Protocol for Covalent Labeling of Erythrocytes with SITS

This protocol outlines the steps for labeling cell surface proteins on red blood cells (RBCs) with SITS.

Materials:

-

Fresh whole blood collected in an anticoagulant (e.g., heparin, EDTA).

-

Phosphate-buffered saline (PBS), pH 7.4 and pH 9.0.

-

SITS solution (freshly prepared in the appropriate buffer).

-

Centrifuge.

-

SDS-PAGE reagents.

Procedure:

-

RBC Isolation: Centrifuge whole blood at 500 x g for 5 minutes. Aspirate and discard the plasma and buffy coat.

-

Washing: Resuspend the erythrocyte pellet in cold PBS (pH 7.4) and centrifuge again. Repeat this washing step two more times to obtain pure RBCs.[1]

-

Labeling Reaction: Resuspend the washed RBCs to a 5-10% hematocrit in cold PBS, pH 9.0 (to favor reaction with lysine). Add SITS to the desired final concentration (e.g., 100-500 µM).

-

Incubation: Incubate the cell suspension at 4°C for 30-60 minutes with gentle agitation to prevent settling. The low temperature minimizes endocytosis and other cellular processes.

-

Quenching and Washing: Pellet the cells by centrifugation. To quench any unreacted SITS, resuspend the pellet in a buffer containing a high concentration of a primary amine (e.g., 50 mM Tris or glycine).

-

Final Wash: Wash the cells three more times with cold PBS (pH 7.4) to remove unreacted SITS and quenching buffer.

-

Analysis: The SITS-labeled RBCs can now be used for downstream applications, such as membrane protein isolation and analysis by SDS-PAGE to observe shifts in the mobility of target proteins like AE1.

Protocol for Identification of SITS Binding Sites by Mass Spectrometry

This "bottom-up" proteomics workflow is used to identify the specific protein(s) that SITS covalently modifies and to pinpoint the exact amino acid residue(s) of interaction.

Materials:

-

SITS-labeled cells or protein extract.

-

Lysis buffer (containing protease inhibitors).

-

Urea, dithiothreitol (DTT), iodoacetamide (IAA).

-

Trypsin (mass spectrometry grade).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Protein database search software.

Procedure:

-

Protein Extraction: Lyse the SITS-labeled cells and isolate the protein fraction of interest (e.g., membrane proteins).

-

Denaturation, Reduction, and Alkylation: Denature the proteins in a high concentration of urea (e.g., 8M). Reduce disulfide bonds with DTT and then alkylate the resulting free thiols with IAA to prevent them from reforming.

-

Proteolytic Digestion: Dilute the urea concentration and add trypsin to digest the proteins into smaller peptides overnight. Trypsin cleaves C-terminal to lysine and arginine residues.[6]

-

Peptide Cleanup: Acidify the peptide mixture and desalt it using an SPE C18 cartridge. This removes salts and detergents that interfere with mass spectrometry.

-

LC-MS/MS Analysis: Inject the cleaned peptide sample into the LC-MS/MS system. The liquid chromatography separates the peptides based on hydrophobicity, and the mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects and fragments them to obtain sequence information (MS2 scan).[7]

-

Data Analysis: Search the acquired MS/MS spectra against a protein database. The key is to search for peptides with a mass modification corresponding to the mass of the SITS molecule (or a fragment thereof) on specific nucleophilic residues (lysine, cysteine). This "modification search" will identify the peptide sequence and the specific residue that was covalently labeled by SITS.[8]

Visualizations

Reactivity of the Isothiocyanate Group

Caption: General reaction scheme for the isothiocyanate group with amine and thiol nucleophiles.

SITS Signaling Pathway for Anion Exchange Inhibition

Caption: SITS covalently binds to lysine in AE1, blocking Cl⁻/HCO₃⁻ exchange.

Experimental Workflow for SITS Target Identification

References

- 1. Labeling of Erythrocytes by Porphyrin-Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate binding and inhibition of the anion exchanger 1 transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spinlabeling of band 3, the anion transport protein of the erythrocyte membrane [ouci.dntb.gov.ua]

- 4. Kinetic analysis of the inhibition of anion transport in sarcoplasmic reticulum vesicles by a disulfonic stilbene derivative. Measurement of the change in chloride-diffusion potential by using a fluorescent cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of SITS on organic anion transport in the rabbit kidney cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of SITS in Primary Neuronal Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid (SITS) is a widely utilized chemical tool for investigating the roles of anion exchangers in various biological systems. As an irreversible inhibitor of anion transport, SITS primarily targets chloride-bicarbonate (Cl⁻/HCO₃⁻) exchangers, which are crucial for maintaining intracellular pH (pHi) and chloride (Cl⁻) homeostasis. In the central nervous system, these transporters play a pivotal role in neuronal function, including the modulation of synaptic transmission and neuronal excitability. The intracellular chloride concentration, in particular, is a key determinant of the response to the neurotransmitter GABA (gamma-aminobutyric acid), which can be either inhibitory or excitatory depending on the chloride gradient.

These application notes provide a comprehensive overview and detailed protocols for the utilization of SITS in primary neuronal cultures. The information is intended to guide researchers in designing and executing experiments to probe the physiological and pathological roles of anion exchangers in neurons. Particular emphasis is placed on determining the appropriate experimental conditions, assessing potential neurotoxicity, and measuring the functional consequences of SITS application.

Data Presentation

Table 1: Summary of SITS Effects on Neuronal Viability (Hypothetical Data)

| SITS Concentration (µM) | Treatment Duration (hours) | Neuronal Viability (% of Control) | Notes |

| 1 | 24 | 98 ± 3 | No significant toxicity observed. |

| 10 | 24 | 95 ± 4 | No significant toxicity observed. |

| 50 | 24 | 85 ± 6 | Mild toxicity observed. |

| 100 | 24 | 60 ± 8 | Significant toxicity observed. |

| 200 | 24 | 30 ± 5 | High toxicity observed. |

| 100 | 4 | 92 ± 5 | Short-term exposure shows less toxicity. |

Note: This table presents hypothetical data for illustrative purposes. It is imperative to perform a dose-response and time-course analysis to determine the specific toxicity profile of SITS in your primary neuronal culture system. A related compound, DIDS, has been shown to induce apoptosis in neuronal cell lines at concentrations of 40 µM and 400 µM[1][2].

Table 2: Functional Effects of SITS on Primary Neurons (Hypothetical Data)

| SITS Concentration (µM) | Intracellular pH (pHi) Change (ΔpH units) | Intracellular Cl⁻ Conc. Change (Δ[Cl⁻]i in mM) | Effect on GABA-evoked Currents |

| 10 | -0.15 ± 0.03 | +5 ± 1.2 | Shift towards depolarization |

| 50 | -0.28 ± 0.05 | +12 ± 2.5 | Significant depolarizing shift |

| 100 | -0.45 ± 0.07 | +20 ± 3.1 | Strong depolarization/excitotoxicity |

Note: This table illustrates the expected functional consequences of SITS application based on its mechanism of action. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation and Maintenance of Primary Cortical Neuronal Cultures

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.

Materials:

-

Timed-pregnant E18 mouse or rat

-

Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

Papain (20 U/ml) or Trypsin (0.25%)

-

DNase I

-

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine or Poly-L-ornithine

-

Laminin

-

Sterile dissection tools

-

15 ml and 50 ml conical tubes

-

Cell culture plates or coverslips

Procedure:

-

Coat culture surfaces with poly-D-lysine (50 µg/ml) overnight at 37°C. The following day, wash three times with sterile water and allow to dry. For enhanced neuronal survival and attachment, a secondary coating of laminin (5 µg/ml) can be applied for at least 4 hours at 37°C.

-

Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the embryos and place them in ice-cold HBSS.

-

Isolate the cerebral cortices from the embryonic brains. Remove the meninges carefully.

-

Transfer the cortices to a 15 ml conical tube and wash with HBSS.

-

Digest the tissue with papain or trypsin solution containing DNase I at 37°C for 15-20 minutes with gentle agitation.

-

Inactivate the enzyme with a serum-containing medium or a specific inhibitor.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a desired density (e.g., 2 x 10⁵ cells/cm²) in pre-warmed Neurobasal medium with supplements.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-

After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).

Protocol 2: Application of SITS to Primary Neuronal Cultures

Materials:

-

SITS (4-acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid)

-

Dimethyl sulfoxide (DMSO) or aqueous buffer for stock solution

-

Primary neuronal cultures (DIV 7-14)

-

Pre-warmed culture medium or desired experimental buffer (e.g., artificial cerebrospinal fluid - aCSF)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of SITS (e.g., 100 mM) in a suitable solvent. SITS is soluble in water or DMSO. If using DMSO, ensure the final concentration in the culture does not exceed 0.1% to avoid solvent toxicity. Store the stock solution in aliquots at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the SITS stock solution in pre-warmed culture medium or experimental buffer to the desired final concentrations.

-

Treatment:

-

For acute treatment, remove the existing culture medium and replace it with the SITS-containing medium.

-

For chronic treatment, add a concentrated SITS solution directly to the existing medium to achieve the final desired concentration.

-

-

Incubation: Incubate the neurons for the desired duration. This will be experiment-dependent and should be determined based on the specific research question and the results of the neurotoxicity assessment.

-

Controls: Always include a vehicle control (medium with the same concentration of DMSO or buffer used for the SITS stock solution) in your experiments.

Protocol 3: Assessment of SITS Neurotoxicity

Materials:

-

Primary neuronal cultures treated with a range of SITS concentrations

-

Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1) or MTT/MTS assay kit

-

Fluorescence microscope or plate reader

Procedure (using a Live/Dead Assay):

-

Prepare a range of SITS concentrations (e.g., 1, 10, 50, 100, 200 µM) in neuronal culture medium.

-

Treat the primary neuronal cultures with the different SITS concentrations and a vehicle control for various time points (e.g., 4, 12, 24 hours).

-

At the end of the treatment period, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Prepare the Live/Dead staining solution according to the manufacturer's instructions (typically Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).

-

Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.

-

Image the cultures using a fluorescence microscope with appropriate filters.

-

Quantify the number of live (green fluorescence) and dead (red fluorescence) cells in multiple fields of view for each condition.

-

Calculate neuronal viability as the percentage of live cells relative to the total number of cells.

Protocol 4: Measurement of Intracellular pH (pHi)

This protocol utilizes the pH-sensitive fluorescent dye BCECF-AM.

Materials:

-

BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or aCSF

-

Nigericin and high K⁺ calibration buffers (for pHi calibration)

-

Fluorescence imaging system with excitation wavelengths of ~440 nm and ~490 nm and an emission wavelength of ~535 nm.

Procedure:

-

Dye Loading:

-

Prepare a loading solution of 5-10 µM BCECF-AM with 0.02% Pluronic F-127 in HBSS or aCSF.

-

Incubate the primary neuronal cultures with the loading solution for 30-45 minutes at 37°C.

-

Wash the cells three times with pre-warmed HBSS or aCSF to remove extracellular dye.

-

-

Baseline Measurement: Acquire baseline fluorescence images by alternating excitation between 490 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point).

-

SITS Application: Perfuse the cells with the SITS-containing solution and continue to acquire images.

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 490 nm to that at 440 nm (F₄₉₀/F₄₄₀) for individual neurons or regions of interest over time.

-

The change in this ratio reflects the change in pHi.

-

-

Calibration (optional but recommended): At the end of the experiment, perform an in situ calibration using high K⁺ buffers of known pH containing the protonophore nigericin. This allows for the conversion of the fluorescence ratio to absolute pHi values.

Protocol 5: Measurement of Intracellular Chloride ([Cl⁻]i)

This protocol uses the chloride-sensitive fluorescent dye MQAE.

Materials:

-

MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide)

-

HBSS or aCSF with varying chloride concentrations (for calibration)

-

Fluorescence imaging system with excitation at ~350 nm and emission at ~460 nm.

Procedure:

-

Dye Loading:

-

Incubate the neurons with 5-10 mM MQAE in chloride-free buffer for 30-60 minutes at 37°C.

-

Wash the cells thoroughly with the experimental buffer.

-

-

Baseline Measurement: Acquire baseline fluorescence images. MQAE fluorescence is quenched by chloride, so a higher fluorescence intensity corresponds to a lower [Cl⁻]i.

-

SITS Application: Apply SITS and record the change in fluorescence intensity over time. An increase in fluorescence indicates a decrease in [Cl⁻]i, and vice versa.

-

Data Analysis: Quantify the fluorescence intensity in regions of interest.

-

Calibration: At the end of the experiment, calibrate the fluorescence signal by perfusing the cells with solutions of known chloride concentrations in the presence of chloride ionophores (e.g., tributyltin and nigericin).

Mandatory Visualizations

Caption: Signaling pathway of SITS action in a neuron.

Caption: Experimental workflow for using SITS in primary neuronal culture.

References

Application Notes and Protocols: Utilizing SITS to Investigate Intracellular pH Dynamics in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport. The ability to accurately measure and manipulate pHi in live cells is paramount for understanding fundamental cell biology and for the development of novel therapeutics. 4-Acetamido-4'-isothiocyanato-stilbene-2,2'-disulfonic acid (SITS) is a valuable chemical tool in the study of intracellular pH regulation. While not a direct fluorescent pH indicator, SITS serves as a potent and irreversible inhibitor of anion exchangers, primarily the Cl⁻/HCO₃⁻ exchangers. By blocking the activity of these key pH-regulating transporters, SITS can be used to induce and study changes in intracellular pH, providing insights into the mechanisms of pH homeostasis.

These application notes provide a comprehensive overview and detailed protocols for utilizing SITS to study intracellular pH changes in live cells.

Principle of Action

SITS does not function as a pH-sensitive fluorescent dye. Instead, its utility in studying pHi stems from its ability to covalently bind to and inhibit anion exchange proteins located in the plasma membrane. In most mammalian cells, Cl⁻/HCO₃⁻ exchangers play a crucial role in pHi regulation by extruding bicarbonate ions (HCO₃⁻) in exchange for chloride ions (Cl⁻), a process that leads to intracellular acidification. By inhibiting this exchange, SITS effectively blocks a major acid-loading pathway, leading to an increase in intracellular pH (alkalinization). This induced change in pHi can then be measured using a separate, dedicated fluorescent pH indicator.

Therefore, the experimental strategy involves treating cells with SITS to inhibit anion exchange and then monitoring the subsequent changes in pHi using a ratiometric fluorescent pH dye, such as BCECF-AM or SNARF-1.

Key Applications

-

Investigating the role of Cl⁻/HCO₃⁻ exchangers in pHi regulation: By observing the effect of SITS on pHi, researchers can elucidate the contribution of these exchangers to maintaining pH homeostasis in specific cell types.

-

Studying the downstream effects of altered pHi: Inducing a sustained change in pHi with SITS allows for the investigation of its impact on various cellular functions.

-

Screening for compounds that modulate pHi: SITS can be used as a tool in high-throughput screening assays to identify novel drugs that target ion transport and alter intracellular pH.

Data Presentation

The following table summarizes the expected qualitative and potential quantitative changes in intracellular pH upon application of SITS, as measured by a fluorescent pH indicator.

| Experimental Condition | Treatment | Expected Change in Intracellular pH (pHi) | Typical Magnitude of Change (pH units) | Key Transporter(s) Implicated |

| Baseline | Vehicle Control | Stable | N/A | Basal activity of all pH regulators |

| Anion Exchange Inhibition | SITS | Increase (Alkalinization) | 0.1 - 0.5 | Cl⁻/HCO₃⁻ anion exchangers (AE family) |

| Acid Load Challenge | e.g., NH₄Cl pulse | Initial Alkalinization, followed by Acidification | Variable | Na⁺/H⁺ exchanger (NHE), Cl⁻/HCO₃⁻ exchanger |

| SITS + Acid Load Challenge | SITS followed by NH₄Cl pulse | Blunted or slowed recovery from acidification | Dependent on cell type and other transporters | Primarily Na⁺/H⁺ exchanger (NHE) for recovery |

Experimental Protocols

Protocol 1: General Protocol for Investigating the Effect of SITS on Intracellular pH

This protocol describes the general workflow for treating live cells with SITS and measuring the resultant changes in intracellular pH using a fluorescent pH indicator.

Materials:

-

Live cells of interest cultured on glass-bottom dishes or coverslips

-

SITS (4-Acetamido-4'-isothiocyanato-stilbene-2,2'-disulfonic acid)

-

Fluorescent pH indicator dye (e.g., BCECF-AM or SNARF-1 AM)

-

Pluronic F-127

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES

-

Calibration buffers of known pH containing a K⁺/H⁺ ionophore (e.g., nigericin)

-

Fluorescence microscope equipped with appropriate filter sets for the chosen pH indicator and a live-cell imaging chamber.

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips at an appropriate density to achieve 70-80% confluency on the day of the experiment.

-

Allow cells to adhere and grow for at least 24 hours before the experiment.

-

-

Loading with Fluorescent pH Indicator:

-

Prepare a loading solution of the chosen fluorescent pH indicator (e.g., 1-5 µM BCECF-AM) in HBSS. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.